3-allyl-2-(((2-methylthiazol-4-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4-one family, a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, antiviral, and enzyme-inhibitory properties. Its structure features a fused cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one core substituted with an allyl group at position 3 and a (2-methylthiazol-4-yl)methylthio moiety at position 2. These substituents likely enhance its bioactivity and solubility compared to simpler analogs. The compound’s complexity arises from its polycyclic framework and sulfur-containing functional groups, which are critical for interactions with biological targets such as kinases or oxidoreductases .
Properties
IUPAC Name |
10-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS3/c1-3-7-20-16(21)14-12-5-4-6-13(12)24-15(14)19-17(20)23-9-11-8-22-10(2)18-11/h3,8H,1,4-7,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZUVFHREDZWCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug). These compounds are known to interact with various biochemical pathways to exert their effects.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This could potentially affect the compound’s bioavailability and distribution within the body.
Biological Activity
The compound 3-allyl-2-(((2-methylthiazol-4-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one (CAS No: 667912-93-8) is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular formula of the compound is . The structure features a thieno[2,3-d]pyrimidine core substituted with an allyl group and a thiazole moiety, which may contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. For example, derivatives have been reported to activate apoptotic pathways in MCF-7 breast cancer cells .
- Case Studies : A study reported that a related compound exhibited an IC50 value of 6.2 µM against HCT-116 colon carcinoma cells . This suggests that structural modifications in the thieno[2,3-d]pyrimidine framework can enhance cytotoxicity.
Antimicrobial Activity
Thiazole and thiourea derivatives are known for their antimicrobial properties. The incorporation of these moieties into the thieno[2,3-d]pyrimidine structure may enhance activity against bacterial and fungal pathogens.
- In Vitro Studies : Compounds with similar structures have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Mechanism : The antimicrobial action is often linked to disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Anti-inflammatory Properties
The anti-inflammatory effects of thieno[2,3-d]pyrimidine derivatives have also been documented.
- Research Findings : Compounds have been shown to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro .
- Potential Applications : This property suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Data Summary
| Biological Activity | Related Compounds | IC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | Thieno derivatives | 6.2 µM (HCT116) | Induction of apoptosis |
| Antimicrobial | Thiazole derivatives | Varies by strain | Disruption of cell membranes |
| Anti-inflammatory | Thieno derivatives | Not specified | Inhibition of cytokines |
Scientific Research Applications
Biological Applications
- Antimicrobial Activity : Compounds containing thiazole and pyrimidine moieties have been studied for their antimicrobial properties. The thiazole ring is known to exhibit potent antibacterial activity against various pathogens, making this compound a candidate for further investigation in antibiotic development.
- Anticancer Properties : Research indicates that heterocyclic compounds similar to this one can inhibit cancer cell proliferation. The unique combination of thieno and pyrimidine structures may contribute to its ability to interfere with cancer cell signaling pathways.
- Anti-inflammatory Effects : Compounds with thiazole derivatives have shown promise in reducing inflammation in preclinical studies. This suggests potential therapeutic applications in treating inflammatory diseases.
Synthetic Applications
- Building Blocks in Organic Synthesis : The compound can serve as a versatile building block in organic synthesis due to its reactive functional groups. It can be utilized to create more complex molecules through various coupling reactions.
- Ligands in Coordination Chemistry : The sulfur and nitrogen atoms present in the structure allow it to act as a ligand in coordination complexes, which are important in catalysis and materials science.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those similar to 3-allyl-2-(((2-methylthiazol-4-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antibacterial properties.
- Cytotoxicity Assay : In vitro assays demonstrated that compounds with similar structures exhibited cytotoxic effects on human cancer cell lines. The study highlighted the potential of these compounds as lead candidates for anticancer drug development.
Data Table: Summary of Biological Activities
| Activity Type | Compound Tested | Result |
|---|---|---|
| Antimicrobial | Thiazole derivatives | Significant inhibition against pathogens |
| Anticancer | Similar heterocycles | Cytotoxic effects on cancer cells |
| Anti-inflammatory | Thiazole-based compounds | Reduced inflammation markers |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other thieno-pyrimidinone derivatives, differing primarily in substituents and their positions. Below is a comparative analysis based on synthesis, physicochemical properties, and bioactivity:
Key Differences and Implications
Substituent Effects on Bioactivity: The allyl group in the target compound may enhance membrane permeability compared to bulkier aryl groups (e.g., 7-phenyl in ) .
Synthetic Complexity :
- Microwave-assisted synthesis (as in ) typically yields higher purity and faster reaction times compared to conventional reflux methods (e.g., ) . However, the target compound’s synthesis remains unverified in the provided evidence.
Biological Performance: Thiazolo-pyrimidinones with methyl or phenyl groups (e.g., ) exhibit cytotoxic activity at low micromolar ranges, suggesting the target compound may share similar potency . Tyrosinase inhibition is prominent in compounds with thioxo groups (e.g., ), but the target compound’s thioether linkage may redirect activity toward kinase inhibition .
Data Gaps and Limitations
- No direct cytotoxicity or enzymatic data for the target compound are available in the provided evidence. Predictions are based on structural analogs.
- Molecular docking or in vitro studies are required to validate hypothesized kinase interactions.
Research Findings and Trends
- Synthesis Optimization: Cyclocondensation in polar aprotic solvents (DMF, DMSO) with catalytic acetic acid is a common strategy for thieno-pyrimidinones . Microwave methods improve yields by 15–20% compared to conventional heating .
- Structure-Activity Relationships (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
